Welcome to the BenchChem Online Store!
molecular formula C8H10OS B8573071 2,6-Dimethyl-4-hydroxythiophenol

2,6-Dimethyl-4-hydroxythiophenol

Cat. No. B8573071
M. Wt: 154.23 g/mol
InChI Key: MXYBKOOVIJKEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04056568

Procedure details

61 grams (0.5 mole) of 3,5-xylenol dissolved in 250 cc glyme was added to 67 grams (0.5 mole) of sulfur monochloride dissolved in 200 cc glyme at room temperature. The temperature rose immediately to about 50° C. After 2 minutes, the reaction mixture was poured into 2400 grams of an aqueous solution of about 227 grams (3.4 moles) of sodium methyl mercaptide and 217 grams (5.4 moles) of sodium hydroxide. The mixture was then heated to its boiling point. After the glyme and dimethyl disulfide had boiled off, the mixture was acidified with concentrated hydrochloric acid to precipitate a pale yellow oil which crystallized rapidly to a colorless solid. A 93% yield of 4-mercapto-3,5-xylenol was obtained.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
67 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
2400 g
Type
reactant
Reaction Step Four
Quantity
227 g
Type
reactant
Reaction Step Four
Quantity
217 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([OH:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[S]Cl.C[S-].[Na+].[OH-].[Na+].C[S:18]SC.Cl>C(COC)OC>[SH:18][C:4]1[C:5]([CH3:7])=[CH:6][C:1]([OH:9])=[CH:2][C:3]=1[CH3:8] |f:2.3,4.5,^1:9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
67 g
Type
reactant
Smiles
[S]Cl
Step Four
Name
aqueous solution
Quantity
2400 g
Type
reactant
Smiles
Name
Quantity
227 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
217 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSSC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose immediately to about 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to its
CUSTOM
Type
CUSTOM
Details
to precipitate a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallized rapidly to a colorless solid

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
SC1=C(C=C(C=C1C)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.